molecular formula C12H9F3O2S B3039395 Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate CAS No. 1031929-14-2

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Cat. No. B3039395
CAS RN: 1031929-14-2
M. Wt: 274.26 g/mol
InChI Key: IZIORUJPSGLHJH-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and is known for its unique properties that make it a valuable tool for various research applications. In

Scientific Research Applications

Conjugated Polymers

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has been utilized in the synthesis of new conjugated polymers. The incorporation of a trifluoromethyl group into this compound significantly alters the optical and electrochemical properties of the polymers. Such modifications lead to a reduction in both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels compared to non-trifluoromethylated counterparts. This alteration is due to the pronounced steric and electronic effects induced by the trifluoromethyl group, which can cause a significant twist in the polymer's conjugated main-chains, disrupting effective conjugation (Deng et al., 2013).

Multi-Component Chemical Reactions

This compound is also used in multi-component chemical reactions. For instance, ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2 H -benzo[g]chromene-3-carboxylates were synthesized through a one-pot multicomponent reaction. This synthesis involves a Knoevenagel condensation followed by a Michael addition and regioselective intramolecular annulation (Duan et al., 2013).

Organic Synthesis and Catalysis

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate plays a role in organic synthesis and catalysis. Catalytic trifluoromethylation of aryl- and vinylboronic acids using derivatives of this compound has been described, demonstrating its utility in facilitating reactions under mild conditions at room temperature (Arimori & Shibata, 2015).

Photovoltaic Applications

In the field of photovoltaics, derivatives of Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate are used as building blocks for low bandgap semiconducting polymers. These polymers show promising applications in high-performance single and tandem organic photovoltaic cells. The synthesized polymers like PTTBDT-FTT, comprising of this compound, exhibit desirable properties such as a low optical bandgap and high hole mobility, which are crucial for efficient solar energy conversion (Kim et al., 2014).

properties

IUPAC Name

ethyl 3-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-9(12(13,14)15)7-5-3-4-6-8(7)18-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIORUJPSGLHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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